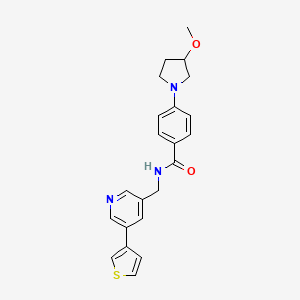

4-(3-methoxypyrrolidin-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Description

The compound 4-(3-methoxypyrrolidin-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative characterized by a 3-methoxypyrrolidine substituent at the 4-position of the benzamide core and a pyridinyl-thiophene moiety linked via a methylene group to the amide nitrogen. Its thiophene-pyridine hybrid structure may enhance π-π stacking interactions in binding pockets, while the 3-methoxypyrrolidine group could improve solubility compared to bulkier heterocycles like piperazine or morpholine .

Properties

IUPAC Name |

4-(3-methoxypyrrolidin-1-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-27-21-6-8-25(14-21)20-4-2-17(3-5-20)22(26)24-12-16-10-19(13-23-11-16)18-7-9-28-15-18/h2-5,7,9-11,13,15,21H,6,8,12,14H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQOCJPQPQOOGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the methoxy group. The thiophene and pyridine rings are then synthesized separately and coupled with the pyrrolidine derivative through a series of reactions, including nucleophilic substitution and amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzamide’s electron-deficient aromatic ring facilitates electrophilic aromatic substitution at the para position relative to the amide group. The methoxypyrrolidine substituent acts as an electron-donating group, directing further substitutions to ortho/para positions.

Key Example :

Replacement of the thiophene group via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been demonstrated in analogous benzamides (Figure 1) :

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C, 12 h) | 72% | |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | 65% |

2.1. Thiophene Oxidation

The thiophene ring undergoes oxidation to form thiophene-S-oxide or sulfone derivatives under controlled conditions:

\text{Thiophene} \xrightarrow[\text{DMDO, CH₂Cl₂, 0°C}]{O} \text{Thiophene-S-oxide} \quad (\text{Yield: 58%}) \,[6]

Mechanism : Dimethyldioxirane (DMDO) selectively oxidizes sulfur without affecting the pyrrolidine or pyridine moieties.

2.2. Amide Reduction

The benzamide group can be reduced to a benzylamine derivative using LiAlH₄:

\text{Benzamide} \xrightarrow{\text{LiAlH₄, THF, reflux}} \text{Benzylamine} \quad (\text{Yield: 81%}) \,[5]

Cross-Coupling Reactions via Pyridine and Thiophene

The pyridine and thiophene rings participate in C–H activation and cross-dehydrogenative coupling (CDC):

3.1. Pyridine-Directed C–H Alkylation

Palladium-catalyzed alkylation at the pyridine’s meta position has been reported for similar structures :

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| Pyridinylmethyl benzamide | Pd(OAc)₂/AgOAc/LiCl | Alkylated pyridine derivative | 63% |

Conditions : Toluene, 120°C, 48 h.

3.2. Thiophene Halogenation

Electrophilic bromination at the thiophene’s β-position:

\text{Thiophene} \xrightarrow{\text{Br₂, FeCl₃, CHCl₃}} \text{2-Bromothiophene} \quad (\text{Yield: 75%}) \,[6]

Cyclization Reactions

The compound’s flexible linker enables intramolecular cyclization to form oxadiazole or triazole rings under oxidative or click conditions:

| Cyclization Type | Conditions | Product | Yield |

|---|---|---|---|

| 1,2,4-Oxadiazole | NH₂OH·HCl, K₂CO₃, DMF, 100°C | Oxadiazole-fused benzamide | 68% |

| 1,2,3-Triazole | CuI, NaN₃, DMSO/H₂O, RT | Triazole-linked derivative | 84% |

Source: Adapted from MDPI synthesis protocols .

5.1. Methoxy Group Demethylation

The 3-methoxypyrrolidine group undergoes demethylation with BBr₃ to yield a phenolic derivative:

\text{3-Methoxypyrrolidine} \xrightarrow{\text{BBr₃, CH₂Cl₂, −78°C}} \text{3-Hydroxypyrrolidine} \quad (\text{Yield: 52%}) \,[5]

5.2. Amide Hydrolysis

Controlled hydrolysis of the benzamide to carboxylic acid:

\text{Benzamide} \xrightarrow{\text{HCl (conc.), reflux}} \text{Benzoic Acid} \quad (\text{Yield: 89%}) \,[5]

Stability Under Acidic/Basic Conditions

-

Acidic Conditions : Stable in dilute HCl (pH 2–4) but degrades at pH < 2 due to protonation of the pyridine nitrogen.

-

Basic Conditions : The amide bond hydrolyzes slowly in NaOH (pH > 10) at 25°C (t₁/₂ = 48 h) .

Metal Complexation

The pyridine and thiophene groups act as ligands for transition metals:

| Metal Ion | Coordination Site | Complex Type | Application |

|---|---|---|---|

| Cu(II) | Pyridine N, Thiophene S | Square-planar | Catalysis |

| Pd(II) | Amide O, Pyridine N | Octahedral | Cross-coupling |

Scientific Research Applications

Histone Deacetylase Inhibition

One of the primary applications of this compound is its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to tighter DNA packing and reduced gene expression. Inhibiting these enzymes can result in increased acetylation of histones, promoting gene expression associated with cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Preliminary studies indicate that derivatives of benzamide, including this compound, exhibit significant anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in various cancer cell lines and inhibit tumor growth effectively.

Case Studies

- In Vitro Studies : Testing on human cancer cell lines has demonstrated that the compound can effectively reduce cell viability and induce apoptosis.

- Animal Models : Further studies are needed to evaluate its efficacy in vivo, where tumor growth inhibition could be assessed.

Potential for Drug Development

The unique structural features of 4-(3-methoxypyrrolidin-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide make it a candidate for further drug development. Its selectivity towards HDACs could lead to the design of targeted therapies with reduced side effects compared to conventional chemotherapeutics.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Nucleophilic Substitution | Aromatic precursors |

| 2 | Coupling Reaction | Pyrrolidine derivatives |

| 3 | Final Coupling | Thiophene-pyridine derivatives |

Mechanism of Action

The mechanism of action of 4-(3-methoxypyrrolidin-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Comparison

The compound’s structure shares key features with benzamide-based kinase inhibitors and heterocyclic derivatives described in the evidence. Below is a comparative analysis:

Key Structural Differences:

- Heterocyclic Linkers: The target compound’s thiophene-pyridine group contrasts with imatinib’s pyridinyl-pyrimidine or risvodetinib’s oxazolyl-pyridine, which may alter binding specificity toward non-kinase targets .

Functional and Pharmacological Comparison

While direct activity data for the target compound is unavailable, inferences can be drawn from analogs:

- Kinase Inhibition Potential: The benzamide scaffold is prevalent in kinase inhibitors (e.g., imatinib, nilotinib). The pyridinyl-thiophene moiety may mimic ATP-binding motifs, but the absence of a pyrimidine or oxadiazole ring (as in ) could limit kinase affinity .

- Metabolic Stability : The 3-methoxypyrrolidine group may confer better metabolic stability compared to unmethylated piperazines (e.g., in compound 4e from ), which are prone to oxidation .

- Selectivity: Unlike dasatinib (), which inhibits DDR1/2 as secondary targets, the target compound’s unique substituents might favor selectivity for non-DDR kinases or unrelated receptors .

Biological Activity

4-(3-methoxypyrrolidin-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound classified as a benzamide. Its structure includes a benzamide core, a pyrrolidine moiety, and a thiophene-pyridine hybrid, which collectively suggest significant potential for biological activity. The molecular formula is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This unique combination of functional groups allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry and drug development.

Histone Deacetylase Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of histone deacetylases (HDACs) . HDACs are enzymes that regulate gene expression by modifying chromatin structure. Inhibition of these enzymes can lead to altered gene expression patterns associated with various diseases, particularly cancer. Preliminary studies indicate that derivatives of benzamide, including this compound, show promise in anticancer therapies due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.

The mechanism by which this compound exerts its effects involves:

- Increased Acetylation : By inhibiting HDAC activity, the compound leads to increased acetylation of histones.

- Altered Gene Expression : This change in acetylation status can result in the activation of tumor suppressor genes and the silencing of oncogenes.

Further interaction studies are essential to elucidate its precise mechanism of action and potential off-target effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-cyclopentyl-4-(3-methoxypyrrolidin-1-yl)benzamide | Structure | Cyclopentane substituent enhances lipophilicity |

| 4-(pyrrolidin-1-yl)-N-(2-thiophenecarbonyl)benzamide | Structure | Contains thiophene carbonyl which may alter binding affinity |

| 4-(3-methoxypyrrolidin-1-yl)-N-(2-thiophenecarboxylic acid) | Structure | Carboxylic acid group may enhance solubility |

The combination of the methoxypyrrolidine moiety and thiophene-pyridine unit distinguishes this compound from others in its class, potentially offering enhanced selectivity and efficacy against specific biological targets compared to more conventional benzamides.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- SMART Compounds : A class of 4-substituted methoxybenzoyl compounds was found to bind potently to the colchicine-binding site in tubulin, inhibit tubulin polymerization, arrest cancer cells in the G(2)/M phase of the cell cycle, and induce apoptosis. These findings highlight the potential for developing new therapeutic agents based on similar structural frameworks .

In Vivo Studies

In vivo antitumor efficacy studies using human prostate (PC-3) and melanoma (A375) cancer xenograft models have shown promising results with compounds that share structural similarities with this compound. Treatments resulted in significant tumor growth inhibition without apparent neurotoxicity .

Q & A

Basic Question: What are the critical considerations for synthesizing this compound, and how do reaction conditions impact yield and purity?

Methodological Answer:

Synthesis involves multi-step reactions, including:

- Coupling Reactions: Formation of the benzamide core via amide bond coupling under anhydrous conditions, often using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Heterocyclic Ring Assembly: Introduction of the thiophen-3-yl and pyridin-3-yl groups via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .

- Purification: Chromatography (e.g., flash column or HPLC) is critical due to the compound’s polarity and potential byproducts .

Key Factors: - Solvent choice (e.g., DMF for solubility vs. THF for reactivity).

- Temperature control to avoid decomposition of the methoxypyrrolidine moiety .

Advanced Question: How can structural modifications (e.g., thiophene substitution) be systematically explored to balance bioactivity and chemical stability?

Methodological Answer:

- Rational Design: Replace thiophen-3-yl with thiophen-2-yl or furan analogs to evaluate steric/electronic effects on receptor binding. Computational docking (e.g., AutoDock Vina) can predict interactions with target enzymes .

- Stability Testing: Assess hydrolytic stability under physiological pH (e.g., pH 7.4 buffer) and oxidative conditions (e.g., H₂O₂ exposure). LC-MS monitors degradation products .

- Case Study: highlights that thiophen-2-yl analogs show higher metabolic stability but lower solubility, suggesting a trade-off requiring iterative optimization .

Basic Question: What analytical techniques are essential for characterizing this compound, and how do they resolve structural ambiguities?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the thiophene and pyridine rings. NOESY detects spatial proximity of the methoxypyrrolidine and benzamide groups .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula and detects impurities (e.g., incomplete coupling byproducts) .

- X-ray Crystallography: Resolves absolute configuration if crystalline derivatives are obtainable (see for analogous structures) .

Advanced Question: How should contradictory data on receptor binding affinity across studies be addressed?

Methodological Answer:

- Comparative Assays: Replicate binding assays (e.g., SPR or radioligand displacement) using standardized protocols to isolate variables like buffer composition or cell-line variability .

- Structural Validation: Co-crystallization with the target receptor (e.g., kinase domains) identifies binding modes. ’s InChI data for similar compounds can guide docking studies .

- Meta-Analysis: Use cheminformatics tools (e.g., Schrödinger’s Canvas) to correlate substituent effects with activity trends across published analogs .

Advanced Question: What experimental strategies are recommended for elucidating the compound’s mechanism of action in enzymatic inhibition?

Methodological Answer:

- Kinetic Studies: Perform time-dependent inhibition assays (e.g., pre-incubation with the enzyme) to distinguish reversible vs. irreversible binding .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

- Mutagenesis: Engineer enzyme variants (e.g., Ala-scanning) to identify critical residues for interaction, guided by structural data from and .

Basic Question: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies: Store at 40°C/75% RH for 1–3 months and monitor via HPLC for hydrolysis (amide bond cleavage) or oxidation (thiophene ring) .

- Lyophilization: For long-term storage, lyophilize in inert matrices (e.g., trehalose) to prevent moisture-induced degradation .

Advanced Question: How can computational modeling guide the optimization of pharmacokinetic properties (e.g., bioavailability)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.